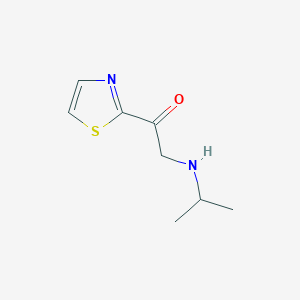

2-Isopropylamino-1-thiazol-2-yl-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6(2)10-5-7(11)8-9-3-4-12-8/h3-4,6,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKQSMWVKJCWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropylamino 1 Thiazol 2 Yl Ethanone and Its Structural Analogs

Foundational Strategies for Thiazole-Ethanone Core Construction

The formation of the thiazole (B1198619) ring is a critical step in the synthesis of these compounds. Several classical and modern methods are employed, each offering distinct advantages in terms of substrate scope, reaction conditions, and yields.

Cyclocondensation Reactions in Thiazole Ring Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the thiazole nucleus. wisdomlib.orgnih.gov These reactions typically involve the condensation of two or more components to form a cyclic structure. wisdomlib.org A widely utilized method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. iau.irwikipedia.org This method is known for its efficiency in producing simple thiazoles in excellent yields. iau.ir However, for more substituted examples, yields can sometimes be lower due to side reactions like the dehalogenation of the haloketone. iau.ir

Recent advancements have focused on developing more environmentally friendly and efficient cyclocondensation protocols. For instance, the use of recyclable solvents and metal-free, additive-free reaction conditions at room temperature has been reported for the synthesis of complex thiazole derivatives. acs.org These methods often result in high atom economy and simplified purification processes. acs.org

alpha-Halocarbonyl-Thiourea Reaction Pathways

A specific and highly effective application of cyclocondensation is the reaction between α-halocarbonyl compounds and thiourea (B124793) or its N-substituted derivatives. ijsrst.com This pathway, a variation of the Hantzsch synthesis, is one of the most common methods for preparing 2-aminothiazole (B372263) derivatives. ijsrst.comresearchgate.net The reaction proceeds by the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring. youtube.com

The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-halocarbonyl compound and the thiourea derivative. For example, the reaction of 2-bromo-1-phenylethanone with substituted thioureas can yield various 2-amino-4-phenylthiazole (B127512) derivatives. researchgate.net The reaction conditions can be optimized, with some syntheses being carried out in ethanol (B145695) at reflux or even at room temperature in ionic liquids, offering a rapid and practical route to these compounds. researchgate.net

Interactive Table: Examples of α-Halocarbonyl-Thiourea Reactions for Thiazole Synthesis

| α-Halocarbonyl Compound | Thiourea Derivative | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | Not specified | wikipedia.org |

| α-Bromoketone | Thiourea/Thioamide | 2-Amino-4-arylthiazoles/2-Methyl-4-arylthiazole | Room temperature ionic liquid | researchgate.net |

| 2-Bromo-1-(3-trifluoromethyl)phenylethanone | Substituted thiourea | 2-Amino-4-(3-trifluoromethyl)phenylthiazole derivatives | Ethanol |

Multicomponent Reaction Approaches for Thiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have emerged as a powerful tool for the synthesis of complex molecules like thiazoles. iau.irnih.gov MCRs are highly convergent and offer significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. iau.ir

Several MCR strategies have been developed for thiazole synthesis. One such approach involves the one-pot reaction of arylglyoxals, thiobenzamides, and other components in a suitable medium to afford fully substituted thiazole derivatives in excellent yields. acs.org Another innovative chemoenzymatic one-pot multicomponent synthesis utilizes enzymes like trypsin to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate, leading to high yields of thiazole derivatives under mild conditions. nih.gov These methods highlight the growing trend towards greener and more sustainable synthetic methodologies in organic chemistry. acs.org

Specific Synthesis Routes Leading to 2-Isopropylamino-1-thiazol-2-yl-ethanone Derivatives

Once the thiazole-ethanone core is established, the introduction of the isopropylamino group is the final key step. This can be achieved through various functionalization strategies.

Nucleophilic Substitution with Isopropylamine (B41738) Derivatives

Nucleophilic substitution is a direct and common method for introducing the isopropylamino group onto the thiazole ring. The C2 position of the thiazole ring is particularly susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com This allows for the displacement of a suitable leaving group, such as a halogen, by isopropylamine or a related derivative.

For instance, a 2-halothiazole derivative can react with isopropylamine to yield the desired 2-isopropylamino-thiazole product. The reactivity of the thiazole ring can be further enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-proton and facilitates nucleophilic attack. pharmaguideline.com

A study on the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives utilized the reaction of N-isopropylthiourea with various 2-bromoesters. mdpi.com The reaction conditions were varied depending on the substituents, with some reactions proceeding at room temperature in chloroform (B151607) and others requiring heating in ethanol in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com

Interactive Table: Synthesis of 2-(Isopropylamino)thiazol-4(5H)-one Derivatives

| 2-Bromoester | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-bromopropanoate | Chloroform, room temp. | 2-(Isopropylamino)-5-methylthiazol-4(5H)-one | Not specified | mdpi.com |

| Ethyl 2-bromobutanoate | Chloroform, room temp. | 2-(Isopropylamino)-5-ethylthiazol-4(5H)-one | Not specified | mdpi.com |

| Ethyl 2-bromo-3-methylbutanoate | Chloroform, room temp. | 2-(Isopropylamino)-5-isopropylthiazol-4(5H)-one | Not specified | mdpi.com |

| 2-Bromo-2-methylpropanoate | Chloroform, room temp. | 2-(Isopropylamino)-5,5-dimethylthiazol-4(5H)-one | Not specified | mdpi.com |

| Ethyl 2-bromo-2-phenylacetate | Chloroform, room temp. | 2-(Isopropylamino)-5-phenylthiazol-4(5H)-one | 25% | mdpi.com |

| Not specified (spiro-cyclohexane) | Ethanol, DIPEA, heat | 2-(Isopropylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 8% | mdpi.com |

| Not specified (spiro-cyclobutane) | Ethanol, DIPEA, heat | 2-(Isopropylamino)-1-thia-3-azaspiro[3.4]oct-2-en-4-one | 15% | mdpi.com |

Stepwise Condensation and Cyclization Protocols

In some synthetic strategies, the isopropylamino group is incorporated early in a stepwise manner, followed by condensation and cyclization to form the final thiazole derivative. mdpi.comnih.gov This approach allows for greater control over the substitution pattern of the final product.

For example, a multi-step synthesis could begin with the reaction of an α-haloketone with a thiourea derivative that already contains the isopropyl group. Subsequent cyclization would then directly yield the 2-isopropylamino-thiazole derivative. Another approach involves the initial formation of a 2-aminothiazole, which is then N-alkylated with an isopropyl halide. pharmaguideline.com

Several multi-step reaction sequences have been reported for the synthesis of complex aminothiazole derivatives. mdpi.com These can involve initial condensation reactions to form an intermediate, which is then cyclized with an α-halogenated carbonyl compound to generate the aminothiazole scaffold. mdpi.com This scaffold can then be further modified, for instance, by reaction with various amines to introduce the desired substitution. mdpi.com

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogs, directly influencing the yield and purity of the final product. Key parameters that are frequently manipulated include the choice of solvent, the type of catalyst, and the nature of the reagents.

The solvent system employed in the synthesis of thiazole derivatives plays a pivotal role in reaction rates and product yields. The selection of an appropriate solvent is often dictated by the solubility of the reactants and the reaction temperature.

In the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives, which are structural analogs of the target compound, methanol (B129727) has been effectively used, particularly when reacting 1-isopropylthiourea with aliphatic 2-bromoesters in the presence of sodium methoxide (B1231860). nih.gov The use of polar protic solvents like ethanol is also common in the Hantzsch synthesis of 2-aminothiazoles, often leading to good yields. youtube.com For instance, in a one-pot synthesis of 4-aryl-2-aminothiazoles, ethyl acetate (B1210297) was found to give the highest yield (87%) when reacting acetophenone (B1666503) with thiourea in the presence of copper(II) bromide and K2CO3, outperforming other solvents like methanol, ethanol, THF, and acetonitrile.

The pursuit of more environmentally friendly synthetic routes has led to the exploration of "green" solvents. Polyethylene glycol (PEG-400) has emerged as an effective and recyclable medium for the synthesis of 2-aminothiazole derivatives, in some cases providing better yields than conventional solvents like acetonitrile. nih.gov Acetic acid has also been demonstrated as a highly effective and environmentally benign solvent for the synthesis of fused-thiazole derivatives from epoxyketones and thiourea, providing quantitative yields in some cases. nih.gov

The following table summarizes the impact of different solvent systems on the yield of thiazole derivatives based on various studies.

Table 1: Effect of Solvent on the Yield of Thiazole Derivatives

| Reactants | Solvent | Catalyst/Base | Temperature | Yield (%) | Reference |

| Acetophenone, Thiourea | Ethyl Acetate | CuBr₂, K₂CO₃ | Reflux | 87 | |

| Acetophenone, Thiourea | Methanol | CuBr₂, K₂CO₃ | Reflux | Good | |

| Acetophenone, Thiourea | Ethanol | CuBr₂, K₂CO₃ | Reflux | Good | |

| α-Bromo-4'-substituted acetophenone, N-substituted thioureas | Tetrahydrofuran | None | Room Temp | High | researchgate.net |

| Epoxyketones, Thiourea | Acetic Acid | None | 100 °C | Quantitative | nih.gov |

| Acetophenones, N-bromosuccinimide, Thiourea | PEG-400 | None | Room Temp | Excellent | nih.gov |

Catalysts and reagents are fundamental in directing the reaction pathway and influencing the outcome of the synthesis of this compound and its analogs. The classic Hantzsch synthesis often proceeds without a catalyst, but the use of one can significantly improve reaction times and yields.

In the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives, sodium methoxide is used as a base when reacting with aliphatic 2-bromoesters. nih.gov For the synthesis of 2-aminothiazoles, various catalysts have been explored. Copper(II) bromide has been shown to be effective in a one-pot synthesis from aromatic methyl ketones and thioureas. Silica-supported tungstosilicic acid has been utilized as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, demonstrating its utility in greener synthetic approaches. mdpi.com

The choice of halogenating agent for the in-situ formation of α-haloketones is also crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the α-bromination of ketones, which can then react with a thiourea derivative in a one-pot fashion. nih.gov

The table below illustrates the role of different catalysts and reagents in the synthesis of thiazole derivatives.

Table 2: Influence of Catalysts and Reagents on Thiazole Synthesis

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| 1-Isopropylthiourea, Aliphatic 2-bromoesters | Sodium Methoxide | Methanol | Reflux | 2-(Isopropylamino)thiazol-4(5H)-ones | nih.gov |

| Aromatic methyl ketones, Thioureas | Copper(II) Bromide | Ethyl Acetate | Reflux | 2-Aminothiazole derivatives | |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid | - | Conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

| Acetophenones, Thiourea | N-Bromosuccinimide (NBS) | PEG-400 | Room Temperature | 2-Aminothiazole derivatives | nih.gov |

Scaling up the synthesis of this compound from a laboratory to an industrial scale requires careful consideration of kinetic and thermodynamic parameters to ensure safety, efficiency, and cost-effectiveness.

The Hantzsch thiazole synthesis is an exothermic reaction, and effective heat management is crucial during scale-up to prevent runaway reactions. The reaction rate is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. Kinetic studies can help in determining the optimal temperature profile to maximize product formation while minimizing side reactions.

Thermodynamically, the formation of the aromatic thiazole ring is a highly favorable process, which drives the reaction to completion. youtube.com However, the initial steps, such as the S-alkylation of the thiourea by the α-haloketone, are reversible. Understanding the equilibrium of these initial steps is important for optimizing the reaction conditions.

For N-substituted thiazoles, the nature of the substituent can influence the reaction kinetics. Bulky substituents on the thiourea nitrogen, such as an isopropyl group, might sterically hinder the initial nucleophilic attack on the α-haloketone, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve good conversion. Computational studies on related systems have shown that the activation energy barrier for the addition reaction is influenced by the electronic character of the substituents. researchgate.net

In a microreactor system, the Hantzsch synthesis of 2-aminothiazoles has been shown to have conversions similar to or greater than equivalent macro-scale batch syntheses, highlighting the potential for continuous flow processes in scale-up, which can offer better control over reaction parameters. nih.gov

Emerging Synthetic Techniques and Green Chemistry Principles in Thiazole Derivatives Synthesis

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of thiazole derivatives, aligning with the principles of green chemistry. These emerging techniques aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of thiazole derivatives. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov

Ultrasonic irradiation is another green technique that has been successfully applied to the synthesis of Hantzsch thiazole derivatives. This method can often be performed at room temperature, reducing energy consumption, and can lead to shorter reaction times and high yields. mdpi.com

The development of one-pot, multi-component reactions is a key aspect of green chemistry, as it reduces the number of synthetic steps and purification stages, thereby minimizing waste. Several one-pot procedures for the synthesis of 2-aminothiazole derivatives have been reported, often utilizing environmentally benign solvents and catalysts. nih.govresearchgate.netmdpi.com

Advanced Spectroscopic Characterization of 2 Isopropylamino 1 Thiazol 2 Yl Ethanone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton NMR (¹H NMR) Analysis

For the target compound, 2-Isopropylamino-1-thiazol-2-yl-ethanone , specific experimental ¹H NMR chemical shifts (δ) and coupling constants (J) are not documented in the searched literature. Hypothetically, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the methylene (B1212753) (-CH₂-) group, the methine (-CH-) of the isopropyl group, and the two methyl (-CH₃) groups of the isopropyl moiety, as well as a signal for the amine (NH) proton.

Carbon-13 NMR (¹³C NMR) Analysis

Similarly, no published ¹³C NMR data has been found for This compound . A theoretical spectrum would display unique resonances for each of the eight carbon atoms present in the molecule, including the carbonyl carbon (C=O), the carbons of the thiazole ring, the methylene carbon, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation. While no specific IR spectrum is available for This compound , the expected spectrum would feature key absorption bands. These would include a strong absorption for the carbonyl (C=O) stretching of the ketone, N-H stretching for the secondary amine, C-H stretching for the alkyl and aromatic-like thiazole protons, and characteristic C=N and C-S stretching vibrations from the thiazole ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. For This compound (C₈H₁₂N₂OS), the exact mass and the pattern of fragmentation under ionization are not reported. A high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular formula. The fragmentation pattern would likely involve the loss of the isopropyl group, the carbonyl group, and cleavage of the thiazole ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to confirm the empirical and molecular formula of a synthesized compound by determining the percentage composition of its constituent elements. There is no published record of the experimental elemental analysis (found values for %C, %H, %N, %S) for This compound to compare against the calculated theoretical values.

Theoretical Composition for C₈H₁₂N₂OS:

Carbon (C): 52.15%

Hydrogen (H): 6.56%

Nitrogen (N): 15.20%

Oxygen (O): 8.68%

Sulfur (S): 17.40%

Biological Activities and Mechanistic Studies of 2 Isopropylamino 1 Thiazol 2 Yl Ethanone and Analogs

Antimicrobial Activity Investigations (In Vitro)

Thiazole (B1198619) derivatives have been extensively investigated for their ability to inhibit the growth of various microorganisms, including pathogenic bacteria and fungi. mdpi.comnih.gov The amphiphilic nature of some thiazole derivatives may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com

Thiazole-based compounds have demonstrated broad-spectrum antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 2-aminothiazole (B372263) derivatives have been tested against strains such as Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). jocpr.com Similarly, studies on heteroaryl-ethylenes containing a thiazole moiety showed potent inhibitory action against a range of high-priority clinical isolates. mdpi.com One such compound, PB4, displayed significant efficacy against Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium, and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 2 mg/L. mdpi.com

Research into 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines revealed MIC values of 12.5 µg/ml against tested bacteria, which was comparable to the standard drug ciprofloxacin. als-journal.com Other synthesized thiazole derivatives have shown moderate antibacterial activity, with MICs ranging from 0.17 to >3.75 mg/mL. nih.gov In one study, a derivative featuring a 2-(3,4-dimethoxyphenyl)ethanamine substituent was particularly effective. nih.gov Benzothiazole (B30560) ethyl urea (B33335) derivatives also exhibited significant antibacterial activity across a spectrum of Gram-positive and Gram-negative pathogens, with MIC values as low as 0.008 µg/mL against S. pneumoniae. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Analogs

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole ethyl urea (3a) | S. pneumoniae ATCC 49619 | 0.008 | nih.gov |

| Benzothiazole ethyl urea (3a) | S. epidermidis ATCC 1228 | 0.03 | nih.gov |

| Benzothiazole ethyl urea (3a) | S. pyogenes ATCC 51339 | 0.06 | nih.gov |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines (5a-5l) | Various Bacteria | 12.5 | als-journal.com |

| Heteroaryl(aryl) thiazole (Compound 3) | Various Bacteria | 230 - 700 | nih.gov |

| Heteroaryl-ethylene (PB4) | S. aureus | 0.12 - 0.5 (mg/L) | mdpi.com |

| Heteroaryl-ethylene (PB4) | E. coli | 4 - 64 (mg/L) | mdpi.com |

The antifungal potential of thiazole derivatives has been well-documented against a variety of pathogenic fungi. jocpr.comnih.gov In vitro testing of certain 2-aminothiazoles showed activity against Candida albicans and Aspergillus niger. jocpr.com Further studies have confirmed the efficacy of thiazole compounds against various Candida species, including azole-resistant isolates. researchgate.net For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against Candida albicans strains, with MIC values as low as 0.015–3.91 µg/mL. nih.gov

Other analogs, such as 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, have been identified as promising scaffolds for new antifungal agents, showing high activity against phytopathogenic fungi like A. solani and P. lingam. researchgate.net Isothiazolones, a related class of sulfur-containing heterocycles, also exhibit moderate to high activity against human pathogenic fungi. nih.gov Specifically, derivatives like 5-chloro-2-(4-nitrophenyl)isothiazol-3-one showed activity against Aspergillus niger and Trichophyton mentagrophytes that was comparable to reference drugs. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Analogs

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans ATCC 10231 | 0.015 - 3.91 | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 | researchgate.net |

| Heteroaryl(aryl) thiazole (Compound 9) | Various Fungi | 60 - 230 | nih.gov |

| 5-chloro-2-(4-nitrophenyl)isothiazol-3-one (1g) | Aspergillus niger | Comparable to Ketoconazole | nih.gov |

| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide (4e) | A. solani | EC50 = 0.85 | researchgate.net |

A key mechanism underlying the antibacterial activity of many thiazole derivatives is the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase (GyrB) and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. mdpi.comnih.gov

Several studies have identified thiazole-based compounds as potent inhibitors of the ATP-binding site of the GyrB subunit. nih.govnih.gov For example, an in silico screening led to the discovery of a novel class of 2-amino-4-(2,4-dihydroxyphenyl)thiazole inhibitors with low micromolar antigyrase activity. nih.gov Similarly, certain benzothiazole derivatives were found to be extremely potent inhibitors of E. coli DNA gyrase, with IC₅₀ values in the low nanomolar range. nih.gov Docking studies of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines indicated a binding pattern at the active site of DNA gyrase similar to that of ciprofloxacin, with some analogs showing a better binding affinity. als-journal.com The ability of some of these compounds to simultaneously inhibit two intracellular targets, such as GyrB and ParE (the ATPase subunit of topoisomerase IV), may result in a very low frequency of spontaneous resistance development. nih.gov

Antiviral Activity Assessments (In Vitro)

Beyond their antimicrobial effects, various thiazole derivatives have been evaluated for their potential to combat viral infections. researchgate.netnih.gov

In vitro screening has revealed that thiazole-containing compounds can inhibit the replication of a diverse range of viruses. nih.gov One study identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as a potent inhibitor of the Chikungunya virus (CHIKV), an alphavirus. nih.gov This compound achieved a viral titer reduction of 6.9 logs at a 10 μM concentration. nih.gov A subsequent analog, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, showed even greater efficacy, with a viral titer reduction of 8.7 logs at the same concentration against CHIKV. nih.gov

Other research has demonstrated the antiviral activity of thiopyranothiazoles, a class of fused 4-thiazolidinone (B1220212) derivatives. These compounds showed moderate activity against influenza viruses and SARS-CoV. nih.gov An isothiochromeno[4a,4-d]thiazole derivative was found to be highly active against Influenza Virus type A (H1N1). nih.gov Additionally, certain thiazol-2-ylidene substituted benzamide (B126) analogues have shown activity against HIV-2. researchgate.net

Mechanistic studies have begun to elucidate how these thiazole derivatives exert their antiviral effects. For the potent thiazole amide inhibitors of Chikungunya virus, the mechanism of action involves the disruption of a late stage in the viral replication cycle. nih.gov Research indicates that these compounds inhibit alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the subsequent synthesis of viral structural proteins. nih.gov This targeted action prevents the assembly of new virus particles, effectively halting the spread of the infection in vitro.

Anticancer and Antiproliferative Activity Research (In Vitro)

Thiazole derivatives have been extensively investigated for their potential as anticancer agents. researchgate.netresearchgate.netnih.govnih.gov In vitro studies have demonstrated that various analogs exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including those from breast, lung, colon, and liver cancers. researchgate.netmdpi.comscirp.org The mechanism of action often involves the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes crucial for cancer cell proliferation. nih.govnih.govmdpi.comexlibrisgroup.com

The antiproliferative activity of thiazole derivatives has been evaluated against numerous human carcinoma cell lines. Studies show that these compounds can exhibit significant cytotoxic effects. For instance, a series of newly synthesized thiazole derivatives showed potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particular derivative, compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4(5H)-one), was found to be the most active, with IC₅₀ values of 2.57 µM in MCF-7 and 7.26 µM in HepG2 cells, which is more potent than the standard drug Staurosporine. mdpi.com

Another study reported the synthesis of arylidene-hydrazinyl-thiazole derivatives and their evaluation on MDA-MB-231 (breast) and HeLa (cervical) cancer cell lines. nih.gov The compound 2-(2-benzyliden-hydrazinyl)-4-methylthiazole demonstrated significant antiproliferative activity on both cell lines, with IC₅₀ values of 3.92 µg/mL and 11.4 µg/mL, respectively. nih.gov Similarly, a thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole , showed a pronounced antiproliferative effect specifically in the liver carcinoma cell line HEPG2, with an IC₅₀ of 23.8 µg/ml. scirp.org

Further research into thiophenyl thiazolyl-pyridine hybrids revealed potent activity against the lung cancer (A549) cell line. nih.gov Compounds 8e and 8f in this series were identified as the most and least effective, with IC₅₀ values of 0.302 µM and 0.788 µM, respectively. nih.gov Additionally, new thiazolo[3,2-a]pyrimidine derivatives exhibited strong anticancer activity against three human tumor cell lines, with several compounds showing potency comparable or superior to Doxorubicin. tandfonline.com

| Compound/Derivative | Cancer Cell Line | Reported Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4(5H)-one) | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |

| Compound 4c (2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4(5H)-one) | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL | nih.gov |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 µg/mL | nih.gov |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa (Cervical) | 11.1 µg/mL | nih.gov |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HEPG2 (Liver) | 23.8 μg/ml | scirp.org |

| Thiophenyl thiazolyl-pyridine hybrid (8e) | A549 (Lung) | 0.302 µM | nih.gov |

| Thiazolo[3,2-a]pyrimidine (4c) | A549 (Lung) | Potent inhibitor | tandfonline.com |

| 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (2) | MCF-7 (Breast) | 120-160 µM | nih.gov |

| 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (2) | MDA-MB-231 (Breast) | 70-170 µM | nih.gov |

| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) & MCF-7 (Breast) | Strong cytotoxicity | nih.gov |

One of the key mechanisms underlying the anticancer potential of thiazole derivatives is their ability to interfere with microtubule dynamics. nih.gov Microtubules are essential for cell division, and agents that disrupt their function can halt mitosis and lead to cancer cell death. Research has shown that certain 6-fluoro-triazolo-benzothiazole analogues possess antimitotic activity by inhibiting tubulin polymerization. pensoft.net

In a study evaluating these analogues, compounds TZ2 and TZ9 were identified as the most active, with efficacy comparable to the standard drug, aspirin. pensoft.net The mitotic study indicated that these triazolo-benzothiazole analogues inhibit the proliferation of cancer cells by either promoting microtubule formation or affecting existing microtubules, thereby preventing their breakdown. pensoft.net Molecular docking studies further supported these findings, revealing the inhibitory potential of these compounds against the tubulin protein. pensoft.net This antimitotic action is a critical component of in vitro anticancer drug screening and highlights a promising avenue for the development of new therapeutic agents. pensoft.net

Thiazole derivatives have been identified as inhibitors of several enzymes that play a critical role in the development and progression of cancer.

11β-HSD1 and 11β-HSD2 Inhibition The enzymes 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2) regulate glucocorticoid metabolism, which can influence tumor cell proliferation. nih.gov Selective inhibition of these enzymes is a potential strategy in cancer therapy. nih.gov A study on novel 2-(isopropylamino)thiazol-4(5H)-one derivatives demonstrated their inhibitory activity against both isoforms. One derivative with a spiro system of thiazole and cyclohexane (B81311) rings showed the highest inhibition of 11β-HSD1 (54.53% at 10 µM) and was highly selective. nih.govdntb.gov.ua Conversely, derivatives with ethyl and n-propyl groups at the C-5 position of the thiazole ring were potent and selective inhibitors of 11β-HSD2. nih.gov

| Derivative Type | Enzyme | % Inhibition (at 10 µM) | Reference |

|---|---|---|---|

| Spiro system of thiazole and cyclohexane | 11β-HSD1 | 54.53% | nih.govdntb.gov.ua |

| Spiro system of thiazole and cyclohexane | 11β-HSD2 | 17.35% | nih.gov |

| Ethyl group at C-5 of thiazole | 11β-HSD2 | 47.08% | nih.gov |

| n-Propyl group at C-5 of thiazole | 11β-HSD2 | 54.59% | nih.gov |

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | 82.82% | mdpi.com |

Topoisomerase II Inhibition Human DNA topoisomerase II (Topo II) is a well-established target for cancer therapy. tandfonline.com Thiazole derivatives have emerged as potent inhibitors of this enzyme. A series of new thiazolo[3,2-a]pyrimidines were synthesized and evaluated for their anticancer effects. tandfonline.comtandfonline.com Compound 4c from this series was the most potent Topo II inhibitor with an IC₅₀ value of 0.23 µM, which was 1.4-fold more potent than Etoposide and 3.6-fold more potent than Doxorubicin, two standard Topo II inhibitors. tandfonline.comtandfonline.com Other studies on 1,3,4-thiadiazole (B1197879) derivatives also identified compounds that act as Topo II poisons by stabilizing the DNA-Topo II cleavage complex. nih.gov A newly designed pyrano[2,3-d]thiazole derivative was also shown to bind strongly to the DNA-Topo II complex, indicating its potential as a Topoisomerase II inhibitor. nih.govresearchgate.net

EGFR Inhibition The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Molecular docking studies have been employed to investigate the interaction of thiazole derivatives with EGFR. In one study, a series of thiazole derivatives were docked with key proteins involved in cancer cell proliferation, including EGFR. mdpi.com Compound 4c from this series exhibited a good binding affinity for EGFR, suggesting this as a potential mechanism for its observed anticancer activity. mdpi.com

Anti-Inflammatory Potential

Inflammation is a biological response implicated in numerous diseases, and the arachidonic acid pathway, involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, is a key driver. researchgate.netdoaj.org Thiazole and its derivatives have demonstrated significant anti-inflammatory properties, often by targeting these enzymes. researchgate.netdoaj.orgresearchgate.net

Research has shown that some thiazole derivatives are effective inhibitors of COX and LOX enzymes at the cellular level. researchgate.netdoaj.org The anti-inflammatory activity of synthesized substituted phenyl thiazoles has been confirmed using standard models like carrageenan-induced and formalin-induced paw edema in rats. wisdomlib.org In these tests, nitro-substituted thiazole derivatives showed better performance than the standard drug, Nimesulide, with significant reductions in paw volume. wisdomlib.org Specifically, compounds 3c and 3d achieved up to 44% and 41% inhibition in the carrageenan test, respectively. wisdomlib.org Further studies on thiazole-based chalcone (B49325) derivatives also confirmed anti-inflammatory activity, with eight out of thirteen tested compounds showing an inhibition range of 51-55% in the carrageenan mouse paw edema model. nih.gov These findings underscore the potential of thiazole compounds as a basis for developing new anti-inflammatory drugs. researchgate.netwisdomlib.org

Antioxidant Activity Evaluation

Oxidative stress is a contributing factor to many chronic diseases, and compounds with antioxidant properties are of great interest. nih.gov Thiazole derivatives have been evaluated for their antioxidant potential through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and metal chelation assays. mdpi.comnih.govmdpi.com

A study on thiazolyl-catechol compounds revealed significant antioxidant activities for derivatives 3g and 3h . mdpi.com The antioxidant capacity of these compounds is often attributed to the presence of phenolic groups and the thiazole ring itself, which can neutralize reactive oxygen species. nih.gov In another study, a synthesized thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate , showed potent antioxidant activity in the DPPH assay with an IC₅₀ value of 64.75 ppm. aip.org Furthermore, a catechol hydrazinyl-thiazole (CHT) molecule demonstrated very good antioxidant activity in vitro, being 3.16 times more potent than the standard Trolox in scavenging ABTS radicals. mdpi.com The diverse antioxidant mechanisms of thiazole derivatives make them promising candidates for further development. mdpi.comglobalresearchonline.net

| Compound/Derivative | Assay | Result (IC₅₀ or Activity) | Reference |

|---|---|---|---|

| Thiazolyl–catechol compounds (3g, 3h) | General Antioxidant Assays | Significant antioxidant activity | mdpi.com |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH | 64.75 ppm | aip.org |

| Catechol hydrazinyl-thiazole (CHT) | ABTS | 3.16 times more intense than Trolox | mdpi.com |

| Thiazole derivatives with indole (B1671886) moiety | Spectrophotometric method | Better activity than Trolox (IC₅₀ 9.74 μg/mL) | globalresearchonline.net |

Other Reported Biological Activities (e.g., Antimalarial, Anticonvulsant)

Beyond the activities previously discussed, the thiazole scaffold is a component in molecules with other significant biological effects, including antimalarial and anticonvulsant properties. nih.govwisdomlib.orgnih.gov

Anticonvulsant Activity Thiazole derivatives have emerged as a promising class of compounds for the treatment of epilepsy. biointerfaceresearch.comtandfonline.com Their anticonvulsant activity is often attributed to their specific structure acting as a constrained pharmacophore at the receptor site. biointerfaceresearch.com

Several studies have evaluated novel thiazole derivatives in established preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.gov

A series of novel thiazolidine-4-one substituted thiazoles showed varying degrees of antiepileptic potency, with 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) being the most active in the series. biointerfaceresearch.com

In another study, several 2-(cyclopentylmethylene)-hydrazinyl-1,3-thiazoles demonstrated significant anticonvulsant activity in the PTZ model, with median effective doses (ED₅₀) up to seven-fold lower than the reference drug, ethosuximide. tandfonline.com

Thiopyrano[2,3-d]thiazole derivatives were also tested, with three compounds causing a pronounced anticonvulsant effect. The activity of compound 14 was found to be equivalent to the reference drug, sodium valproate. researchgate.net

Certain 4-thiazolidinone derivatives bearing a thiazole ring showed excellent anticonvulsant activity in both MES and PTZ models. mdpi.com

Antimalarial Activity The thiazole nucleus is also found in compounds with antimalarial properties. While this article's focus is not primarily on infectious diseases, it is noteworthy that various thiazole derivatives have been reported to possess activity against malaria parasites, highlighting the versatility of this chemical scaffold in drug discovery. wisdomlib.orgnih.gov

Structure Activity Relationship Sar Studies of 2 Isopropylamino 1 Thiazol 2 Yl Ethanone Analogs

Impact of Substituent Variations on the Thiazole (B1198619) Ring System

The substitution pattern on the thiazole ring of 2-isopropylamino-1-thiazol-2-yl-ethanone analogs is a key determinant of their biological activity. Research into derivatives of the closely related 2-(isopropylamino)thiazol-4(5H)-one has demonstrated that modifications at the C-5 position significantly influence inhibitory potency and selectivity against enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSD).

Small alkyl groups at the C-5 position have been shown to modulate activity. For instance, the introduction of a methyl group at this position results in a compound with specific inhibitory properties. mdpi.com As the size of the alkyl substituent increases to ethyl and n-propyl, a notable shift in selectivity is observed. mdpi.comnih.gov Derivatives with ethyl and n-propyl groups at the C-5 position of the thiazole ring have been found to be highly selective inhibitors of 11β-HSD2. mdpi.comnih.gov

Furthermore, the creation of a spiro system by linking the C-5 of the thiazole ring with a cyclohexane (B81311) ring has been shown to significantly enhance the inhibitory activity against 11β-HSD1. mdpi.comnih.gov This suggests that the conformation and steric bulk at this position play a crucial role in the interaction with the target enzyme. A derivative containing this spiro system of a thiazole and cyclohexane ring demonstrated the highest degree of 11β-HSD1 inhibition among the tested compounds in one study. mdpi.comnih.gov

The following table summarizes the impact of C-5 substituents on the inhibitory activity of 2-(isopropylamino)thiazol-4(5H)-one derivatives against 11β-HSD1 and 11β-HSD2.

| C-5 Substituent | 11β-HSD1 Inhibition (%) at 10 µM | 11β-HSD2 Inhibition (%) at 10 µM | Selectivity |

| Methyl | Moderate | Low | 11β-HSD1 |

| Ethyl | Low | 47.08 | 11β-HSD2 |

| n-Propyl | Low | 54.59 | 11β-HSD2 |

| Spiro-cyclohexane | 54.53 | Moderate | 11β-HSD1 |

Influence of Modifications to the Isopropylamino Side Chain

The 2-amino group and its substituents are critical for the biological activity of this class of compounds. The nature of the alkyl group on the amino side chain directly influences the inhibitory potency and selectivity.

In studies of related 2-aminothiazol-4(5H)-one derivatives, the isopropylamino group has been shown to confer a degree of inhibitory activity. mdpi.comnih.gov However, modifications to this group can lead to significant changes in potency. For example, in a series of 2-(alkylamino)thiazol-4(5H)-one derivatives, the inhibitory activity against 11β-HSD1 was found to be dependent on the nature of the alkyl substituent.

Comparison with other alkylamino and cycloalkylamino derivatives reveals that the isopropyl group is just one of several substituents that can occupy the binding pocket of the target enzyme. For instance, a cyclopentylamino derivative has also been synthesized and evaluated, showing a distinct inhibitory profile. nih.gov The following table provides a comparative view of the IC₅₀ values for different N-substituents in related thiazolone structures, highlighting the importance of the hydrophobic substituent on the amino group for 11β-HSD1 inhibition. nih.gov

| N-Substituent | IC₅₀ for 11β-HSD1 (µM) |

| Isopropylamino | 9.35 |

| Cyclopentylamino | 0.07 |

| Allylamino | 2.5 |

| tert-Butylamino | 1.60 |

| Adamantylamino | 0.31 |

These findings underscore that the size, shape, and hydrophobicity of the substituent on the amino group are crucial for achieving high-affinity binding to the target enzyme.

Role of the Ethanone (B97240) Linker and Its Derivatives in Biological Efficacy

The ethanone linker in this compound plays a pivotal role in orienting the key pharmacophoric elements—the thiazole ring and the isopropylamino side chain—within the binding site of the target protein. While specific studies on the bioisosteric replacement of the ethanone linker in this exact compound are limited, the broader literature on 2-aminothiazole (B372263) derivatives provides valuable insights into the potential impact of modifying this linker.

The carbonyl group of the ethanone linker is a key hydrogen bond acceptor, which can form crucial interactions with amino acid residues in the active site of a protein. nih.gov Modification or replacement of this ketone functionality would likely have a profound effect on the binding affinity and selectivity of the compound.

One common bioisosteric replacement for a ketone is an amide group. nih.gov The introduction of an amide linker can alter the electronic properties and hydrogen bonding capabilities of the molecule. For instance, in a series of 2-aminothiazole derivatives, the conversion of the 2-amine to a 2-amide was a common strategy to explore new interactions and improve biological activity. nih.gov The length and nature of the acyl chain in these 2-acylaminothiazoles were found to be important for their antiproliferative activity. nih.gov

Another potential modification is the reduction of the ketone to a hydroxyl group, which would change the hydrogen bonding pattern from an acceptor to a donor-acceptor. The introduction of different linkers, such as a simple methylene (B1212753) bridge, has also been explored in other 2-aminothiazole-based inhibitors to alter the flexibility and orientation of the molecule. nih.gov

Design Principles for Optimizing Bioactivity and Selectivity

Based on the structure-activity relationship studies of this compound analogs and related compounds, several key design principles can be formulated to optimize their bioactivity and selectivity.

Thiazole Ring Substitution: The C-5 position of the thiazole ring is a critical point for modification. To enhance selectivity for 11β-HSD1, the introduction of a bulky, conformationally restricted substituent, such as a spiro-cyclohexane ring, is a promising strategy. mdpi.comnih.gov For selectivity towards 11β-HSD2, smaller, linear alkyl chains like ethyl or n-propyl at the C-5 position are preferred. mdpi.comnih.gov

Amino Side Chain Modification: The substituent on the 2-amino group plays a significant role in determining potency. While the isopropyl group provides a baseline level of activity, exploration of other hydrophobic groups is warranted. Larger, more rigid structures like cyclopentyl or adamantyl have been shown to significantly increase inhibitory potency against 11β-HSD1 in related scaffolds. nih.gov This suggests that a larger hydrophobic pocket is available to be filled by these groups.

Ethanone Linker Bioisosterism: The ethanone linker is a key interaction point. Bioisosteric replacement of the ketone with other functional groups, such as amides or sulfonamides, could lead to new interactions and improved selectivity. nih.gov The length and rigidity of the linker should also be considered to optimize the orientation of the thiazole and amino moieties.

Exploitation of Allosteric Pockets: The significant impact of bulky substituents on both the thiazole ring and the amino side chain suggests the presence of and interaction with allosteric pockets in the target enzyme. sigmaaldrich.com A rational design approach should aim to maximize these interactions to improve both potency and selectivity.

By systematically applying these design principles, it is possible to develop novel this compound analogs with enhanced biological activity and a more desirable selectivity profile for specific therapeutic targets.

Computational and Theoretical Chemistry Applications to 2 Isopropylamino 1 Thiazol 2 Yl Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is instrumental in understanding how a potential drug molecule (ligand), such as 2-Isopropylamino-1-thiazol-2-yl-ethanone, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations can predict the binding mode and estimate the binding affinity of this compound with various biological macromolecules. The binding affinity, often expressed as a binding free energy (ΔG), indicates the strength of the interaction. A lower binding energy suggests a more stable ligand-target complex. Thiazole (B1198619) derivatives have been investigated for their interactions with several important biological targets. For instance, various thiazole-containing compounds have been docked into the active sites of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov Docking studies on other substituted thiazoles have also explored their potential as tubulin polymerization inhibitors and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) inhibitors. nih.govnih.gov

For this compound, a typical molecular docking study would involve preparing the 3D structure of the ligand and the target protein. The simulation would then explore various possible binding poses of the ligand within the active site of the protein, calculating the binding energy for each pose. The results would identify the most energetically favorable binding mode. The binding affinities of related heterocyclic compounds have been determined for various DNA sequences, showcasing the utility of these predictive methods. nih.gov

Table 1: Illustrative Binding Affinity Data from Molecular Docking of Thiazole Derivatives with Biological Targets

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Thiazolidine-2,4-diones | VEGFR-2 | -7.5 to -9.2 |

| Thiazolidine-2,4-diones | PPARγ | -8.1 to -9.5 |

| 2,4-disubstituted thiazoles | Tubulin | -10.2 to -14.5 |

| Azolylhydrazonothiazoles | EGFR TK | -7.8 to -9.1 |

Note: This table presents example data for related thiazole derivatives to illustrate the type of information generated from molecular docking studies. The values are not specific to this compound.

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. nih.govnih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.

In studies of related thiazole derivatives, specific interactions have been elucidated. For example, the thiazolidine-2,4-dione moiety has been shown to form hydrogen bonds with Cysteine919 in the active site of VEGFR-2. nih.gov Similarly, in studies of tubulin inhibitors, the thiazole ring's sulfur atom can form a noncovalent bond with residues like AsnA101, while the amino group can establish hydrogen bonds with other residues such as ThrA179. nih.gov

For this compound, a docking study would aim to identify similar key interactions. The isopropylamino group, the ethanone (B97240) moiety, and the thiazole ring itself would be analyzed for their potential to form hydrogen bonds, and hydrophobic and other non-covalent interactions with the amino acid residues of a target protein. Understanding these specific interactions is fundamental for the rational design of more potent and selective analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of a molecule. These methods are invaluable for characterizing novel compounds like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. DFT calculations can be employed to optimize the geometry of this compound and to compute a range of molecular and electronic properties. These properties include total energy, dipole moment, and the distribution of electronic charge. For other thiazole derivatives, DFT has been used to calculate vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to confirm the molecular structure. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the reactive behavior of a molecule. The MEP illustrates the charge distribution on the molecule's surface, with red regions indicating electron-rich areas (electronegative) that are susceptible to electrophilic attack, and blue regions indicating electron-poor areas (electropositive) that are prone to nucleophilic attack. For this compound, an MEP map would reveal the most likely sites for intermolecular interactions. researchgate.net

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. These parameters can be calculated for this compound to predict its chemical behavior. researchgate.net

Table 2: Illustrative Quantum Chemical Properties for a Thiazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Note: This table provides an example of data that can be generated for a thiazole derivative using quantum chemical calculations. The values are not specific to this compound.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For this compound, which has flexible bonds, multiple conformations are possible. Quantum chemical calculations can be used to perform a systematic search for the most stable conformers in the gas phase or in different solvents. Understanding the preferred conformation is essential as it dictates how the molecule will fit into the binding site of a biological target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational, or in silico, methods provide a valuable, time- and cost-effective approach to predict the pharmacokinetic properties of a chemical compound. These predictions for "this compound" are essential in early-stage drug discovery to assess its potential as a therapeutic agent. Currently, specific in silico ADME data for "this compound" is not available in the public domain. However, studies on structurally related thiazole derivatives can offer insights into the expected properties of this compound.

For instance, research on various 2-aminothiazole (B372263) derivatives has highlighted that these types of compounds can exhibit favorable ADME profiles. mdpi.comnih.gov In a study on a series of 2-aminothiazol-4(5H)-one derivatives, most of the tested compounds were found to have lipophilicity values that align with Lipinski's rule of five, suggesting good potential for oral bioavailability. mdpi.com The analysis also indicated a high probability of intestinal absorption for these related compounds. mdpi.com

General predictive models, often based on a compound's structure, are used to estimate a range of ADME parameters. These parameters typically include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (often using Caco-2 cell models) are critical. For similar thiazole derivatives, high intestinal absorption has been predicted. mdpi.com

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are assessed. These factors influence where the compound travels in the body.

Metabolism: In silico tools can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family. This is crucial for anticipating drug-drug interactions.

Excretion: Predictions may include the likely route of elimination from the body, such as through the kidneys (renal) or liver (hepatic).

Toxicity: Early-stage toxicity predictions, including potential for carcinogenicity, mutagenicity, and hepatotoxicity, are also a key component of in silico screening. dergipark.org.tr

A hypothetical, illustrative data table for the predicted ADME properties of "this compound," based on general expectations for similar compounds, is presented below. It is important to emphasize that this table is for illustrative purposes only and is not based on published experimental or computational data for this specific molecule.

Interactive Data Table: Predicted ADME Properties of this compound (Illustrative)

| ADME Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption after oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Predicts the likelihood of the compound entering the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | Affects the concentration of free, active compound in circulation. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of metabolic drug-drug interactions via this major enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of metabolic drug-drug interactions via this major enzyme. |

| Hepatotoxicity | Low Risk | Predicts a lower likelihood of causing liver damage. |

Molecular Dynamics Simulations for Dynamic Behavior of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of "this compound," MD simulations would be employed to understand its dynamic interactions when bound to a biological target, typically a protein. While specific MD simulation studies for this exact compound are not currently available in published literature, the methodology is widely applied to similar molecules. nih.gov

The process of an MD simulation for a ligand-protein complex involves several key steps:

System Setup: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is placed in a simulation box. The ligand, "this compound," is then "docked" into the protein's binding site using molecular docking programs. This initial complex is then solvated with water molecules and ions to mimic a physiological environment.

Simulation Run: The simulation software calculates the forces between all atoms in the system and uses Newton's laws of motion to simulate their movement over a specific period, typically nanoseconds to microseconds.

Analysis of Trajectory: The output of the simulation is a "trajectory," which is a record of the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can reveal:

Binding Stability: Whether the ligand remains stably bound within the protein's active site or if it dissociates.

Conformational Changes: How the ligand and the protein change their shapes to accommodate each other. This can reveal the induced-fit mechanisms.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are most important for maintaining the ligand-protein complex can be identified and their persistence over time quantified.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA or MM-GBSA can be applied to the MD trajectory to estimate the free energy of binding, providing a quantitative measure of the affinity of the ligand for the protein. nih.gov

For "this compound," MD simulations would be invaluable for validating docking poses, understanding the energetic basis of its interaction with a target protein, and guiding the rational design of more potent analogs by identifying which chemical modifications could enhance binding stability. Studies on other 2-aminothiazole derivatives have successfully used MD simulations to elucidate the key interactions responsible for their biological activity. nih.gov

Future Research Directions and Translational Perspectives for 2 Isopropylamino 1 Thiazol 2 Yl Ethanone

Rational Design and Synthesis of Advanced 2-Isopropylamino-1-thiazol-2-yl-ethanone Analogs

The exploration of the chemical space around "this compound" is a critical first step in understanding its potential. This can be achieved through a systematic approach to analog synthesis, guided by principles of rational drug design.

Structure-Activity Relationship (SAR) Studies: A primary objective would be to establish a comprehensive structure-activity relationship (SAR) for this compound class. ptfarm.plmdpi.comresearchgate.net This involves synthesizing a library of analogs by systematically modifying different parts of the parent molecule. Key modifications could include:

Alterations of the Isopropylamino Group: Substitution with other alkyl, aryl, or heterocyclic amines to probe the steric and electronic requirements of the binding pocket.

Modification of the Thiazole (B1198619) Ring: Introduction of various substituents at the C4 and C5 positions of the thiazole ring to modulate the compound's physicochemical properties and target interactions. ijper.orgnih.gov

Changes to the Ethanone (B97240) Linker: Varying the length and rigidity of the linker between the thiazole and the amino group to optimize binding geometry.

Synthesis Methodologies: The synthesis of thiazole derivatives is well-established, often utilizing the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.com This and other modern synthetic methods can be adapted for the efficient and diverse production of analogs. nih.govnih.govresearchgate.net

Integration of Multi-Omics Data with Compound Activity for Systems-Level Understanding

To gain a holistic understanding of the biological effects of "this compound" and its analogs, integrating multi-omics data with their observed activities is crucial. nygen.iopharmalex.commdpi.comnih.govnashbio.com This systems biology approach can help identify not only the primary targets but also the broader cellular pathways and networks affected by the compounds. diva-portal.orgrsc.orgdrugtargetreview.com

Multi-Omics Approaches:

Transcriptomics: Analyzing changes in gene expression profiles (mRNA levels) in cells treated with the compound can reveal which signaling pathways are modulated. mdpi.com

Proteomics: Investigating alterations in the proteome (the entire set of proteins) can provide direct insights into changes in protein expression, post-translational modifications, and protein-protein interactions. mdpi.com

Metabolomics: Studying the metabolic profile of treated cells can uncover changes in cellular metabolism and identify key metabolic enzymes that may be targeted. mdpi.com

By integrating these datasets, researchers can build comprehensive models of the compound's mechanism of action, predict potential off-target effects, and identify biomarkers for patient stratification in future clinical studies. nygen.ionashbio.com

Advanced Mechanistic Elucidation at the Cellular and Subcellular Levels

Understanding how "this compound" functions within a cell is paramount for its development as a therapeutic agent. Several advanced techniques can be employed to dissect its mechanism of action.

Target Deconvolution: Identifying the specific molecular target(s) of a compound is a critical step. Chemoproteomics is a powerful approach for target deconvolution. nih.govnih.govacs.orgacs.orgresearchgate.net This can involve:

Affinity-Based Methods: Using a modified version of the compound to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry. nih.govacs.orgacs.org

Probe-Free Methods: Techniques like the cellular thermal shift assay (CETSA) can be used to identify target engagement by observing changes in the thermal stability of proteins upon compound binding. nih.govacs.orgnih.govntu.edu.sgacs.org

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. wikipedia.orgnih.govyoutube.comnih.govyoutube.com This technique can be used to assess the effects of "this compound" on a wide range of cellular phenotypes, such as cell morphology, proliferation, apoptosis, and the subcellular localization of specific proteins. wikipedia.orgyoutube.com This provides a rich dataset for understanding the compound's cellular effects and mechanism of action. nih.gov

Development of Novel Assay Systems for Specific Biological Targets

Once a primary biological target for "this compound" is identified, the development of specific and robust assay systems is essential for further characterization and optimization.

Biochemical and Cell-Based Assays:

Biochemical Assays: These assays use purified proteins to directly measure the interaction between the compound and its target, allowing for the determination of binding affinity and kinetics. wiley.com

Cell-Based Assays: These assays are performed in living cells and provide a more physiologically relevant context for evaluating compound activity. nih.gov They can measure downstream effects of target engagement, such as changes in reporter gene expression or second messenger levels.

Label-Free Technologies: Label-free detection methods, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), offer significant advantages for studying biomolecular interactions. wiley.comnih.govdrugdiscoverynews.comfrontiersin.orgbiocompare.com These technologies allow for the real-time measurement of binding kinetics (on- and off-rates) without the need for labels that could potentially interfere with the interaction. drugdiscoverynews.combiocompare.com

Biosensor Assays: The development of custom biosensors can provide a highly sensitive and specific way to measure ligand-receptor interactions in real-time within a cellular context. nih.govpnas.orgcreative-diagnostics.comnih.govspringernature.com These can be engineered cells that produce a detectable signal (e.g., fluorescence) upon the binding of the compound to its target receptor. creative-diagnostics.comnih.gov

By pursuing these integrated research strategies, the scientific community can systematically explore the therapeutic potential of "this compound," moving from initial discovery towards a comprehensive understanding of its biological activity and potential for clinical translation.

Q & A

Q. What are the foundational synthetic routes for 2-Isopropylamino-1-thiazol-2-yl-ethanone, and what yield ranges are typically observed?

Q. How does the isopropylamino group influence the compound’s solubility and stability?

- Methodology : The isopropylamino moiety enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents. Conduct pH-dependent stability studies (pH 2-12) using HPLC to track degradation products. For solubility, use shake-flask methods with buffers (PBS, pH 7.4) and logP calculations .

论文写作——研究性论文&综述21:59

Advanced Research Questions

Q. How can synthetic protocols be optimized to achieve >85% yield while preserving stereochemical integrity?

- Methodology : Implement Design of Experiments (DoE) to test variables: catalyst loading (e.g., 5-10 mol% Pd/C), solvent mixtures (ethanol/water), and microwave irradiation. Use fractional factorial designs to identify critical factors. Monitor stereochemistry via chiral HPLC and compare retention times with enantiopure standards .

【牛津博士】Research Proposal 研究计划应该这么写!中心、结构、选题、格式、人称 | 全面详解10:25

Q. What strategies resolve contradictions between experimental ¹³C NMR shifts and computational predictions?

- Methodology : Re-run NMR under deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects. Validate computational models (DFT/B3LYP) by adjusting basis sets (6-311++G**). Cross-reference with crystallographic data (if available) to confirm bond angles and electronic environments .

指导在读博士生以第一作者发表Chemical Reviews(影响因子=72)论文过程再现,电解质主题26:15:52

Q. How should structure-activity relationship (SAR) studies be designed to probe the thiazole moiety’s pharmacological role?

- Methodology : Synthesize analogs with modified thiazole substituents (e.g., methyl, nitro groups). Test bioactivity (e.g., enzyme inhibition) using dose-response assays (IC₅₀ calculations). Apply molecular docking (AutoDock Vina) to map interactions with target proteins. Use ANOVA to statistically compare analog efficacy .

Q. What advanced crystallization techniques improve purity for X-ray diffraction studies?

- Methodology : Employ slow evaporation in mixed solvents (hexane/ethyl acetate) or diffusion methods (layering with anti-solvents). Characterize crystals via PXRD and DSC to confirm polymorphism. Refine crystal structures using SHELXTL software .

Methodological Frameworks

Q. How to conduct a systematic literature review on this compound’s applications?

- Methodology : Use Boolean search strategies in SciFinder/Reaxys: "(this compound) AND (synthesis OR bioactivity)". Filter results by relevance (post-2010 studies, peer-reviewed journals). Organize findings into thematic categories (e.g., synthetic routes, biological targets) using reference managers like EndNote .

一篇英文综述的诞生-文献检索,论文写作,参考文献格式18:382.英文文献查找和引用要求05:26

Q. What quality control parameters ensure batch-to-batch consistency?

Q. How to model the compound’s interactions with biological targets computationally?

- Methodology : Perform molecular dynamics simulations (GROMACS) to study binding kinetics. Validate force fields (CHARMM36) with experimental IC₅₀ data. Use PyMOL for visualizing hydrogen bonds and hydrophobic interactions. Compare results across multiple docking algorithms (e.g., Glide vs. AutoDock) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.